(4-Ethylphenyl)urea

Descripción general

Descripción

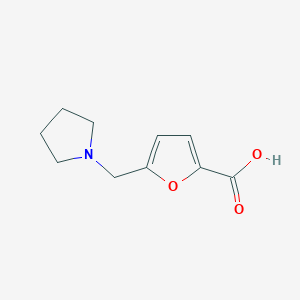

(4-Ethylphenyl)urea is a chemical compound with the molecular formula C9H12N2O . It is a derivative of urea, which is a natural compound produced in many organisms from the metabolism of proteins and other nitrogen-containing compounds .

Synthesis Analysis

The synthesis of N-substituted ureas, such as (4-Ethylphenyl)urea, involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .

Molecular Structure Analysis

The molecular structure of (4-Ethylphenyl)urea consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact structure and bond features of this compound can be determined through various spectroscopic methods .

Chemical Reactions Analysis

The decomposition of urea and its derivatives, including (4-Ethylphenyl)urea, involves complex thermodynamic processes . The reaction of isocyanates or carbamoyl chlorides with ammonia is a common method for the synthesis of N-substituted ureas .

Physical And Chemical Properties Analysis

Physical properties of (4-Ethylphenyl)urea include color, density, hardness, and melting and boiling points . Its chemical properties include its ability to undergo specific chemical changes .

Aplicaciones Científicas De Investigación

Synthesis of N-Substituted Ureas

(4-Ethylphenyl)urea: is utilized in the synthesis of various N-substituted ureas. These compounds are significant due to their diverse chemical and biological properties, finding extensive use in chemical, pharmaceutical, and agrochemical industries . The synthesis process often involves nucleophilic addition of amines to potassium isocyanate in water, which is a resource-efficient and environmentally friendly method .

Pharmaceutical Applications

As a derivative of urea, (4-Ethylphenyl)urea serves as a precursor or an intermediate in the manufacturing of pharmaceutical agents. Its structural framework is incorporated into the design of drugs that target specific biological pathways .

Agrochemicals

In the agrochemical industry, (4-Ethylphenyl)urea derivatives are used to create compounds with herbicidal, fungicidal, or insecticidal properties. These derivatives play a crucial role in the development of new formulations that contribute to efficient crop protection strategies .

Chemical Building Blocks

(4-Ethylphenyl)urea: acts as a building block for various other important chemicals. Its versatility allows it to be used in the synthesis of a wide range of commercial products, including dyes, resins, and plastics .

Research and Development

This compound is also significant in research and development, particularly in the study of organic compound properties and reactions. It serves as a model compound for understanding the behavior of urea derivatives in different chemical environments .

Safety and Hazards

Direcciones Futuras

Future research on (4-Ethylphenyl)urea could focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of this compound from the gut into the body, increase the efflux of this compound and/or its derivatives from the brain, or increase excretion from the kidneys . This could help address the neurological impacts of (4-Ethylphenyl)urea .

Mecanismo De Acción

Target of Action

The primary target of (4-Ethylphenyl)urea is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes . This transporter plays a crucial role in the regulation of urea concentration in body fluids, which is essential for maintaining the body’s osmotic balance .

Mode of Action

(4-Ethylphenyl)urea acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This means that (4-Ethylphenyl)urea and urea compete for the same binding site on UT-B, and the presence of (4-Ethylphenyl)urea prevents urea from binding to the transporter . As a result, the transport of urea across the cell membrane is inhibited .

Biochemical Pathways

The inhibition of UT-B by (4-Ethylphenyl)urea affects the urea cycle, a series of biochemical reactions that convert toxic ammonia into urea for excretion . The urea cycle also produces endogenous arginine, ornithine, and citrulline . By inhibiting UT-B, (4-Ethylphenyl)urea can disrupt these processes and potentially lead to an accumulation of ammonia and a decrease in the production of arginine, ornithine, and citrulline .

Pharmacokinetics

It is known that kidney function can significantly impact drug pharmacokinetics . Given that urea transporters like UT-B are highly expressed in the kidneys , it is plausible that kidney function could influence the pharmacokinetics of (4-Ethylphenyl)urea.

Result of Action

The inhibition of UT-B by (4-Ethylphenyl)urea leads to a decrease in urea transport across cell membranes . This can result in changes in the concentration of urea in body fluids, potentially disrupting osmotic balance . Furthermore, the disruption of the urea cycle could lead to an accumulation of ammonia, a neurotoxin, and a decrease in the production of certain amino acids .

Action Environment

The action of (4-Ethylphenyl)urea can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of (4-Ethylphenyl)urea, potentially influencing its interaction with UT-B. Additionally, the presence of other compounds that can bind to UT-B may affect the efficacy of (4-Ethylphenyl)urea by competing for the same binding site . The stability of (4-Ethylphenyl)urea could also be affected by factors such as temperature and light exposure.

Propiedades

IUPAC Name |

(4-ethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKCTBMQZSHNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188324 | |

| Record name | (4-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34773-66-5 | |

| Record name | N-(4-Ethylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34773-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethylphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of water affect the interaction of 4-ethylphenyl isocyanate (4-EPI) with sodium montmorillonite (Na-MMT) and what are the implications for polyurethane nanocomposite synthesis?

A1: The research indicates that the presence of water significantly alters how 4-EPI interacts with Na-MMT. [, ] When Na-MMT is not dried, pre-adsorbed water molecules promote the formation of N,N'-bis(4-ethylphenyl)urea from 4-EPI. [, ] This suggests that water facilitates a reaction pathway favoring urea formation, potentially through hydrolysis of 4-EPI.

Q2: How does the formation of (4-ethylphenyl)urea impact the structure development of polyurethane (PU) nanocomposites?

A2: The formation of (4-ethylphenyl)urea during PU nanocomposite synthesis, specifically in the presence of undried Na-MMT, can have a significant impact on the material's structure development. [] While the initial addition of Na-MMT accelerates both TDI consumption and urea group formation, a significant retardation in hydrogen bonding development within the hard-segment urea groups is observed after 100 seconds of reaction. [] This disruption, attributed to the formation and subsequent desorption of (4-ethylphenyl)urea, highlights the complex interplay between Na-MMT, water, and isocyanates in influencing the final morphology and properties of PU nanocomposites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)